molecular formula C9H12BrN3 B1277884 1-(6-Bromopyridin-3-yl)piperazine CAS No. 412347-39-8

1-(6-Bromopyridin-3-yl)piperazine

Cat. No.: B1277884
CAS No.: 412347-39-8
M. Wt: 242.12 g/mol
InChI Key: OVRZSDRDBJDKBF-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound that consists of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring.

Mechanism of Action

Target of Action

1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound. It has been found to inhibit the binding of [^3H]cytisine to alpha4beta2 nACHR in Wistar rat cerebral cortical membrane . This suggests that the compound’s primary target could be the alpha4beta2 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in neurotransmission .

Mode of Action

, it can be inferred that the compound likely interacts with this receptor, potentially altering its function and affecting neurotransmission.

Biochemical Pathways

, it may influence pathways related to cholinergic neurotransmission.

Result of Action

Its potential interaction with the alpha4beta2 nAChR suggests it may influence neuronal activity and neurotransmission

Biochemical Analysis

Molecular Mechanism

At the molecular level, 1-(6-Bromopyridin-3-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with DNA or RNA-binding proteins, thereby modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of specific signaling pathways or inhibition of tumor growth . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 1-hydroxybenzotriazole as coupling reagents .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at position 6 of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)piperazine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)piperazine can be compared with other similar compounds, such as:

    1-(6-Bromopyridin-2-yl)piperazine: Similar structure but with the bromine atom at position 2 of the pyridine ring.

    1-(1-Methylpiperidin-4-yl)piperazine: Contains a methyl group instead of a bromine atom.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRZSDRDBJDKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432218
Record name 1-(6-Bromopyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412347-39-8
Record name 1-(6-Bromopyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.20 ml (150.77 mmol) of trifluoroacetic acid are slowly added to a suspension of 5.16 g (15.08 mmol) of 1,1-dimethylethyl 4-(6-bromo-3-pyridyl)-1-piperazinecarboxylate, obtained in step 7.2, in 70 ml of dichloromethane. Stirring is continued at room temperature for 16 hours. The reaction mixture is concentrated under reduced pressure, the residue is taken up in 40 ml of chloroform and 4 ml of aqueous sodium hydroxide solution (10M) are then slowly added. The aqueous phase is separated out and then extracted twice with chloroform. The organic phases are combined and are washed with saturated aqueous sodium chloride solution. The organic phase is dried over sodium sulfate and the filtrate is concentrated under reduced pressure. 5.16 g of product are thus obtained in the form of an orange-colored oil that crystallizes at room temperature. This product is used without further purification in the following step.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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